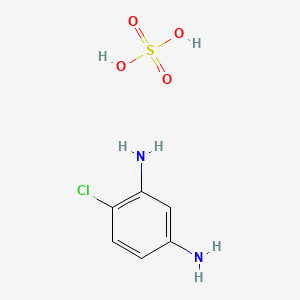
4-chlorobenzene-1,3-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzene-1,3-diamine; sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid. 4-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of benzene with two amino groups and one chlorine atom attached to the benzene ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive strong mineral acid. The combination of these two compounds forms a complex that is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-diaminobenzene. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the benzene ring using reagents such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of 4-chloro-1,3-dinitrobenzene.
Reduction: Formation of 4-chloro-1,3-diaminobenzene.
Substitution: Formation of 4-amino-1,3-diaminobenzene.
Scientific Research Applications
4-Chlorobenzene-1,3-diamine; sulfuric acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at different positions on the benzene ring.
4-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at para positions.
Uniqueness
4-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
71501-45-6 |
|---|---|
Molecular Formula |
C6H9ClN2O4S |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI Key |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Related CAS |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















